molecular formula C16H17N5O2 B2733017 N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-28-3

N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2733017
CAS RN: 946279-28-3
M. Wt: 311.345
InChI Key: JEIRBZWBBMCCII-UHFFFAOYSA-N
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Description

The compound “N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule. It contains an imidazo[2,1-c][1,2,4]triazine ring, which is a type of heterocyclic compound. This ring is substituted with an allyl group, a p-tolyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tolyl group, for example, can exist in three different isomers depending on the position of the methyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving the functional groups present in the molecule. For example, tolyl groups are often involved in C-C coupling reactions .

Scientific Research Applications

Synthetic Chemistry and Drug Development

Synthetic Pathways and Analogues : This compound is part of a broader class of chemicals known for their complex synthetic pathways and potential as pharmacological agents. For instance, related compounds have been synthesized as candidates for anticancer drugs, showing the intricate chemistry involved in creating such molecules. These synthetic studies provide a foundation for developing new antitumor drugs, highlighting the compound's relevance in medicinal chemistry (Wang & Stevens, 1996).

Protoporphyrinogen Oxidase Inhibitors : Analogues of the compound have been synthesized and evaluated as herbicides, demonstrating significant inhibition against protoporphyrinogen oxidase activity in vitro and excellent herbicidal activity. This showcases the compound's utility in agricultural applications and its potential for being repurposed for therapeutic uses (Li et al., 2008).

Pharmacological Applications

Antitumor Activity : The structure of "N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" and its analogues has been explored for antitumor properties. For example, compounds within this class have shown promise as broad-spectrum antitumor agents, indicating the potential of such molecules in cancer therapy (Stevens et al., 1984).

Antibacterial and Sterilizing Activity : Related compounds, such as PA-824, have been part of regimens that demonstrated powerful bactericidal and sterilizing activities in models of tuberculosis, suggesting the potential for compounds within this family to contribute to the treatment of infectious diseases (Nuermberger et al., 2008).

Materials Science

Polymeric Materials : Derivatives of triazine compounds have been investigated for their application in the creation of new polymeric materials. These studies focus on the synthesis of crosslinkable polymers with potential applications ranging from aerospace to electronics, highlighting the versatility and importance of triazine-based compounds in material science (Melissaris & Mikroyannidis, 1989).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological and pharmaceutical applications, given the activities of similar compounds . Additionally, more research could be done to fully characterize its physical and chemical properties.

properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIRBZWBBMCCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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